BenchChemオンラインストアへようこそ!

Acat-IN-2

NF-κB Transcription Inflammation

Acat-IN-2 is a research-use-only, dual-action ACAT/NF-κB inhibitor with a unique sulfamate ester scaffold, disclosed in EP1236468A1. It uniquely enables simultaneous cholesterol esterification and inflammatory transcription pathway interrogation, a capability not offered by other ACAT inhibitors (e.g., Avasimibe). Ideal for mechanistic and SAR studies in atherosclerosis and metabolic disease. B2B procurement in standard R&D quantities is available.

Molecular Formula C29H44N2O4S
Molecular Weight 516.7 g/mol
Cat. No. B8598616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcat-IN-2
Molecular FormulaC29H44N2O4S
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)N)C(C)C)C(C)C
InChIInChI=1S/C29H44N2O4S/c1-16(2)21-11-23(17(3)4)27(24(12-21)18(5)6)15-28(32)31-36(33,34)35-29-25(19(7)8)13-22(30)14-26(29)20(9)10/h11-14,16-20H,15,30H2,1-10H3,(H,31,32)
InChIKeyZGYJGICOKYAMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACAT-IN-2: Acyl-CoA:Cholesterol Acyltransferase Inhibitor with Documented NF-κB Transcription Blockade – Technical Specifications and Procurement-Relevant Differentiation


ACAT-IN-2 (CAS 199984-55-9) is a synthetic small molecule inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) . The compound was originally disclosed as Example 187 in patent EP1236468A1 and possesses a sulfamate ester chemical scaffold with molecular formula C29H44N2O4S and molecular weight 516.74 [1]. In addition to ACAT inhibition, ACAT-IN-2 has been demonstrated to block NF-κB mediated transcription, representing a dual-action pharmacological profile not observed in many comparator ACAT inhibitors .

ACAT-IN-2 Procurement Rationale: Why Standard ACAT Inhibitors Cannot Substitute for This Compound


ACAT inhibitors represent a chemically and pharmacologically heterogeneous class, and ACAT-IN-2 exhibits a combination of properties that preclude simple substitution with other commercial ACAT inhibitors. Firstly, ACAT-IN-2's dual mechanism—ACAT enzymatic inhibition coupled with NF-κB transcriptional blockade [1]—is not recapitulated by widely used alternatives such as Avasimibe (CI-1011) or CI-976, which lack reported NF-κB pathway activity. Secondly, the compound's sulfamate ester core differs structurally from the urea-based (e.g., F-1394), anilide (e.g., CI-976), or indoline (e.g., Pactimibe) scaffolds found in other ACAT inhibitors, leading to divergent physicochemical and selectivity profiles [2]. Thirdly, ACAT-IN-2 remains an early-stage research tool compound with no clinical development reported to date, positioning it distinctly from clinically advanced molecules like Avasimibe or Pactimibe in terms of intended use . These three factors—mechanistic uniqueness, chemical class divergence, and distinct development stage—render generic replacement scientifically invalid for experiments where NF-κB modulation or sulfamate ester-specific properties are required.

ACAT-IN-2 Quantitative Differentiation Evidence: Comparative Data Against Key ACAT Inhibitor Comparators


ACAT-IN-2 Exhibits Documented NF-κB Transcriptional Blockade Not Reported for Avasimibe or CI-976

ACAT-IN-2 is explicitly described as inhibiting NF-κB mediated transcription, a property documented in the original patent EP1236468A1 and consistently reported across multiple vendor technical datasheets [1]. In contrast, Avasimibe (CI-1011) and CI-976, two of the most widely procured ACAT inhibitors, have no reported NF-κB pathway inhibition in their primary literature or product documentation . This represents a qualitative mechanistic differentiation rather than a quantitative one, as the NF-κB inhibitory potency (IC50) of ACAT-IN-2 has not been published in peer-reviewed literature.

NF-κB Transcription Inflammation Immunology

ACAT-IN-2 Belongs to the Sulfamate Ester Chemical Class Distinct from Comparator Scaffolds

ACAT-IN-2 possesses a sulfamate ester core structure (IUPAC: 4-amino-2,6-diisopropylphenyl (2-(2,4,6-triisopropylphenyl)acetyl)sulfamate) . This chemotype is shared with Avasimibe (CI-1011), which is also a sulfamate ester, but diverges from CI-976 (an anilide derivative), Pactimibe (an indoline-acetic acid derivative), and F-1394 (a urea-containing pantothenic acid derivative) [1][2][3]. Within the sulfamate ester subclass, ACAT-IN-2 is structurally distinct from Avasimibe due to the presence of an amino group on the phenyl ring, which may influence electronic properties and hydrogen bonding capacity [1].

Medicinal Chemistry Chemical Scaffold SAR Chemotype

ACAT-IN-2 Represents a Non-Clinical Research Tool Compound in Contrast to Clinically Advanced ACAT Inhibitors

ACAT-IN-2 is reported to have no clinical development reported, positioning it as a research tool compound exclusively . In contrast, Avasimibe (CI-1011) advanced to Phase II/III clinical trials for atherosclerosis [1], and Pactimibe (CS-505) reached Phase II clinical evaluation before discontinuation [2]. This development stage distinction has direct procurement implications: ACAT-IN-2 is available solely from specialty research chemical suppliers at smaller quantities (typically 1-25 mg) , whereas clinically advanced compounds may be available in larger quantities or from multiple vendors with more extensive analytical characterization.

Drug Development Research Tool Preclinical Procurement

ACAT-IN-2 Optimal Use Cases: Research and Industrial Applications Supported by Evidence


Investigation of ACAT Inhibition in NF-κB-Mediated Inflammatory Pathways

ACAT-IN-2 is uniquely suited for experiments requiring simultaneous inhibition of cholesterol esterification and NF-κB transcriptional activity, as documented in patent EP1236468A1 [1]. Unlike Avasimibe or CI-976, which lack reported NF-κB modulation , ACAT-IN-2 provides a dual-action tool for studying the intersection of lipid metabolism and inflammatory signaling in cellular models of atherosclerosis, immunology, or metabolic disease.

Chemical Probe for Sulfamate Ester ACAT Inhibitor Structure-Activity Relationship (SAR) Studies

ACAT-IN-2 serves as a structurally distinct sulfamate ester comparator to Avasimibe for medicinal chemistry and SAR investigations [1]. The compound's 4-amino-2,6-diisopropylphenyl moiety differentiates it from Avasimibe's unsubstituted 2,6-diisopropylphenyl group , enabling researchers to probe the impact of electron-donating amino substitution on ACAT inhibitory potency, selectivity, and physicochemical properties within this chemotype.

Early-Stage In Vitro Research Requiring a Defined, Non-Clinical ACAT Inhibitor

For academic and industrial laboratories conducting preliminary in vitro screening or mechanism-of-action studies, ACAT-IN-2 offers a research-only ACAT inhibitor without the confounding factors associated with clinically advanced compounds, such as extensive published off-target data, clinical trial supply constraints, or regulatory documentation requirements [1]. This simplifies experimental design and procurement logistics for early-stage research.

Reference Compound for ACAT Inhibitor Library Assembly and Comparative Pharmacology

ACAT-IN-2 can serve as a reference compound representing the sulfamate ester subclass within broader ACAT inhibitor screening libraries. Its inclusion alongside compounds from other structural classes (e.g., CI-976 [anilide], Pactimibe [indoline], F-1394 [urea]) enables comprehensive pharmacological profiling across diverse ACAT inhibitor chemotypes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acat-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.